8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Description
8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H22N4O and its molecular weight is 286.379. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Properties
The compound 8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, while not directly mentioned, shares structural similarities with compounds studied within the 8-azabicyclo[3.2.1]octane family and related bicyclic frameworks. These structures are pivotal in various synthetic and medicinal chemistry applications due to their presence in natural products and potential for creating complex molecular architectures.
Bicyclic Frameworks in Natural Products : The 6,8-dioxabicyclo[3.2.1]octane skeleton, a related structure, is prevalent in natural products. Innovative strategies for synthesizing such frameworks involve desymmetrization of trienes derived from diols, showcasing the versatility of bicyclic structures in synthetic organic chemistry (Burke, Müller, & Beaudry, 1999).
Enantioselective Synthesis : The enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives highlights the importance of bicyclic structures in achieving stereochemical complexity. Catalytic asymmetric syntheses involving platinum-containing carbonyl ylides with vinyl ethers have been developed to obtain synthetically useful derivatives, emphasizing the role of bicyclic frameworks in stereocontrolled organic synthesis (Ishida, Kusama, & Iwasawa, 2010).
Structural and Conformational Studies : The structural and conformational analyses of azabicyclo[3.2.1]octane derivatives, such as the study on 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and its derivatives, provide insight into the preferred conformations of such compounds in solution. These studies are crucial for understanding the chemical behavior and potential biological activity of bicyclic structures (Izquierdo et al., 1991).
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c21-16(12-4-2-1-3-5-12)20-13-6-7-14(20)11-15(10-13)19-9-8-17-18-19/h1-2,8-9,12-15H,3-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDAUMJEPCKKDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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